Penicillin G Procaine

Description

Properties

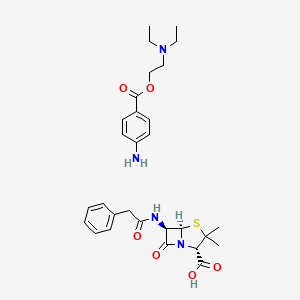

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 |

Source

|

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble |

Source

|

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 |

Source

|

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Penicillin G Procaine in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Abstract

Penicillin G procaine (B135), a combination of the β-lactam antibiotic benzylpenicillin and the local anesthetic procaine, remains a cornerstone in the treatment of various bacterial infections. Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, a mechanism that has been extensively studied yet continues to be relevant in the face of growing antimicrobial resistance. This technical guide provides an in-depth examination of the molecular mechanism of action of Penicillin G, the synergistic role of procaine, the biochemical pathways of bacterial resistance, and the key experimental protocols used to elucidate these interactions.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Penicillin G is directed at the bacterial cell wall, a rigid structure essential for maintaining cell integrity and resisting osmotic pressure.[1][2] The primary structural component of this wall is peptidoglycan, a vast polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[1][3]

The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , particularly DD-transpeptidases .[1][4][5]

Penicillin G's mechanism of action unfolds as follows:

-

Structural Mimicry: The β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety at the terminus of the peptidoglycan peptide side chains.[6] This mimicry allows it to fit into the active site of the DD-transpeptidase.[7]

-

Irreversible Acylation: Once in the active site, the highly strained amide bond of the β-lactam ring is attacked by a catalytic serine residue within the PBP.[4][6] This opens the ring and forms a stable, covalent acyl-enzyme intermediate.[6][8]

-

Enzyme Inactivation: This acylation is effectively irreversible, rendering the PBP inactive.[4]

-

Cell Wall Disruption: With the transpeptidases inhibited, the cross-linking of the peptidoglycan layer is halted.[1][9] However, autolytic enzymes (autolysins) continue to break down the cell wall for remodeling during growth. The imbalance between synthesis and degradation weakens the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure, leading to water influx, cell swelling, and eventual lysis, resulting in bacterial death.[1][10] This action is most effective against actively multiplying bacteria that are continuously synthesizing new cell walls.[11][12]

Figure 1: Mechanism of Penicillin G action on bacterial cell wall synthesis.

The Role of Procaine

Penicillin G Procaine is an equimolecular compound of benzylpenicillin and procaine.[13] The addition of procaine serves two primary, non-bactericidal functions:

-

Local Anesthesia: Procaine is a local anesthetic that mitigates the pain associated with deep intramuscular injection of penicillin suspensions.[2][10]

-

Depot Formulation: The procaine salt of penicillin G has low solubility in water and tissue fluids.[2][14] When injected intramuscularly, it forms a tissue depot from which the drug dissolves and is absorbed slowly.[10][13] This "depot effect" results in lower initial blood levels compared to aqueous penicillin G, but prolongs the duration of therapeutic antibiotic concentrations in the bloodstream, reducing the required dosing frequency.[9][10]

Mechanisms of Bacterial Resistance

Bacterial resistance to Penicillin G is a significant clinical challenge and primarily occurs through three core mechanisms.[11][15]

-

Enzymatic Degradation by β-Lactamases: This is a major resistance mechanism, particularly in species like Staphylococcus aureus.[1] Bacteria acquire genes encoding for β-lactamase (or penicillinase) enzymes, which hydrolyze the amide bond in the β-lactam ring of penicillin.[1][7] This structural modification inactivates the antibiotic, preventing it from binding to its PBP target.[16]

-

Alteration of Target PBPs: Bacteria can develop mutations in the genes that code for PBPs.[11][15] These mutations alter the structure of the enzyme's active site, reducing its binding affinity for β-lactam antibiotics.[15][17] While the modified PBP can still perform its function in cell wall synthesis, penicillin can no longer bind effectively to inhibit it. This is a key resistance mechanism in organisms like Streptococcus pneumoniae.[1][15] Methicillin-resistant Staphylococcus aureus (MRSA) exhibits this resistance by acquiring an additional PBP, PBP2a, which has a very low affinity for most β-lactams.[1][3]

-

Reduced Permeability: This mechanism is more common in Gram-negative bacteria, which possess an outer membrane that acts as a physical barrier.[1] These bacteria can reduce the influx of penicillin by modifying the number or structure of porin channels, which are proteins that facilitate the passage of molecules like β-lactams across the outer membrane.[15][16]

Figure 2: Logical flow of Penicillin G action and corresponding bacterial resistance mechanisms.

Quantitative Efficacy Data

The efficacy of Penicillin G is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible in-vitro growth of a microorganism.[18] MIC values are used to classify bacterial isolates as susceptible, intermediate, or resistant, guiding clinical decisions.

Table 1: Penicillin G MIC Breakpoints for Pathogen Classification [16]

| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |

| Staphylococcus spp. | ≤0.12 | - | ≥0.25 |

| Streptococcus spp. (β-hemolytic) | ≤0.12 | - | - |

| Streptococcus pneumoniae (non-meningitis) | ≤2 | 4 | ≥8 |

| Streptococcus pneumoniae (meningitis) | ≤0.06 | - | ≥0.12 |

| Neisseria gonorrhoeae | ≤0.06 | 0.12-1 | ≥2 |

| Neisseria meningitidis | ≤0.06 | 0.12-0.25 | ≥0.5 |

| Bacillus anthracis | ≤0.12 | - | ≥0.25 |

| Note: These values are based on FDA guidelines from 2012 and may not reflect the most current approved breakpoints. |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of Penicillin G that inhibits bacterial growth in a liquid medium.[19][20]

1. Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[21]

-

Penicillin G stock solution of known concentration.

-

Bacterial culture of the test organism grown to a 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

-

From an overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[20]

3. Serial Dilution of Penicillin G:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a microtiter plate row.

-

Add 100 µL of the working Penicillin G stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each test well is now 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air.[18]

5. Interpretation of Results:

-

Following incubation, examine the wells for turbidity (visible growth).

-

The MIC is the lowest concentration of Penicillin G in which there is no visible growth (i.e., the first clear well in the dilution series).[18][19]

Protocol: Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of an unlabeled β-lactam (like Penicillin G) for specific PBPs by measuring its ability to compete with a labeled penicillin derivative.

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase and harvest cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[22]

-

Lyse the cells using a French press or sonication to release cellular contents.[22][23]

-

Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed ultracentrifugation to pellet the membranes).[22][23]

-

Wash the membrane pellet and resuspend in buffer to a specific protein concentration. Store at -70°C.

2. Competitive Binding Reaction:

-

In microcentrifuge tubes, incubate aliquots of the prepared membranes with varying concentrations of unlabeled Penicillin G for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C).[23]

-

Add a fixed, subsaturating concentration of a labeled penicillin probe, such as fluorescent Bocillin FL or ³H-labeled Penicillin G.[22][23]

-

Incubate for another set period (e.g., 10 minutes) to allow the labeled probe to bind to any PBPs not occupied by the unlabeled Penicillin G.[23]

3. Termination and Analysis:

-

Terminate the reaction by adding a surplus of cold (unlabeled) penicillin or by adding SDS-PAGE sample buffer.[22]

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

For Fluorescent Probes: Visualize the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the unlabeled Penicillin G.

-

For Radiolabeled Probes: Perform fluorography by incubating the gel in a scintillant (e.g., sodium salicylate), drying it, and exposing it to X-ray film.[22]

4. Data Interpretation:

-

Quantify the band intensity for each PBP at each concentration of Penicillin G.

-

Calculate the concentration of Penicillin G required to inhibit 50% of the labeled probe binding (IC₅₀). This value is indicative of the binding affinity of Penicillin G for each specific PBP.

Figure 3: Experimental workflow for a competitive Penicillin-Binding Protein (PBP) assay.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the covalent inhibition of bacterial Penicillin-Binding Proteins, leading to the catastrophic failure of cell wall synthesis. The procaine component serves as a crucial adjuvant, enhancing the drug's pharmacokinetic profile and improving patient tolerance. Despite its long history of use, understanding this core mechanism remains vital for navigating the complexities of bacterial resistance. The development of resistance through β-lactamase production, PBP alteration, and permeability reduction continues to challenge its clinical utility. Therefore, the continued application of quantitative susceptibility testing and advanced biochemical assays is essential for antimicrobial stewardship and the development of next-generation therapeutics that can overcome these resistance pathways.

References

- 1. news-medical.net [news-medical.net]

- 2. This compound: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]

- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. This compound (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. Procaine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 15. Penicillin - Wikipedia [en.wikipedia.org]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]

- 17. Bacterial Resistance to Penicillin G by Decreased Affinity of Penicillin-Binding Proteins: A Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 23. benchchem.com [benchchem.com]

The Enduring Legacy of Penicillin G Procaine: A Technical Guide

An In-depth Exploration of the History, Discovery, and Scientific Foundation of a Landmark Antibiotic

Introduction

Penicillin G procaine (B135), a cornerstone in the history of antimicrobial therapy, represents a pivotal advancement in the quest for effective and long-acting treatments for bacterial infections. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mechanism of action of Penicillin G procaine, with a focus on the scientific principles and experimental methodologies that have defined its development and clinical use. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this remarkable therapeutic agent.

A Historical Perspective: From Fleming's Discovery to a Long-Acting Formulation

The journey of this compound begins with the serendipitous discovery of penicillin itself. In 1928, Scottish bacteriologist Alexander Fleming observed the antibacterial properties of a mold, Penicillium notatum, which had contaminated a culture of Staphylococcus aureus. This groundbreaking observation laid the foundation for the antibiotic era. However, the initial forms of penicillin had a short half-life, requiring frequent and often impractical administrations to maintain therapeutic levels.

The need for a long-acting formulation drove further research, leading to the development of this compound in 1948. By combining benzylpenicillin (Penicillin G) with the local anesthetic procaine, researchers created a sparingly soluble salt. When administered intramuscularly, this formulation forms a depot at the injection site, from which Penicillin G is slowly released, resulting in sustained therapeutic concentrations in the bloodstream. This innovation significantly improved patient compliance and the overall efficacy of penicillin treatment for a variety of bacterial infections.

Physicochemical Properties and Formulation

This compound is the procaine salt of benzylpenicillin. The combination of the acidic penicillin G molecule with the basic procaine molecule results in a salt with reduced solubility in water, which is the key to its long-acting properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₉H₃₈N₄O₆S |

| Molecular Weight | 570.7 g/mol |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water |

| pKa (Penicillin G) | ~2.7 |

| pKa (Procaine) | ~9.0 |

The aqueous suspension for injection is a sterile formulation containing this compound along with various excipients to ensure stability, suspendability, and ease of administration.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its slow absorption from the intramuscular depot, leading to prolonged therapeutic plasma concentrations.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intramuscular Administration)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 - 4 hours | [1] |

| Peak Serum Concentration (Cmax) after 600,000 units | Varies; can be up to 1.0 unit/mL | [2] |

| Therapeutic Duration | 15 - 24 hours | [1] |

| Protein Binding (Penicillin G) | Approximately 60% | [3][4] |

| Elimination Half-life (Penicillin G) | 20 - 30 minutes (once absorbed) | [5] |

| Excretion | Primarily renal | [1] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of this compound is solely attributable to the Penicillin G component. Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process involves a series of steps targeting key enzymes known as Penicillin-Binding Proteins (PBPs).

The downstream effects of PBP inhibition are catastrophic for the bacterial cell. The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a futile cycle of cell wall synthesis and degradation.[6] This ultimately results in the loss of cell wall integrity, leading to cell lysis and bacterial death.

Experimental Protocols

Preparation of this compound Aqueous Suspension

The industrial-scale production of this compound aqueous suspension involves a series of controlled steps to ensure sterility and product quality. The following is a generalized workflow based on patented manufacturing processes.

Stability-Indicating HPLC Method

To ensure the quality and potency of this compound formulations, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial. The following protocol outlines a general approach for such an analysis.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate (B84403) buffer

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specified wavelength (e.g., 225 nm)

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug substance or product to stress conditions to induce degradation.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C).

-

Photolytic Degradation: Exposure to UV and visible light.

The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

Conclusion

This compound stands as a testament to the power of pharmaceutical formulation in enhancing therapeutic efficacy. Its development marked a significant milestone in the fight against bacterial infections, offering a practical and effective long-acting treatment option. A thorough understanding of its history, chemical properties, pharmacokinetics, and mechanism of action, underpinned by robust experimental methodologies, remains crucial for researchers and drug development professionals. As we continue to face the challenges of antimicrobial resistance, the lessons learned from the development and enduring legacy of this compound will undoubtedly inform the discovery and development of future anti-infective agents.

References

- 1. publications.aap.org [publications.aap.org]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. This compound (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. reference.medscape.com [reference.medscape.com]

- 6. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Penicillin G Procaine: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is a widely used antibiotic that combines the potent bactericidal activity of penicillin G with the local anesthetic properties of procaine. This combination results in a longer-acting formulation of penicillin G, allowing for less frequent administration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for Penicillin G procaine, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the procaine salt of benzylpenicillin (Penicillin G). The structure consists of the β-lactam and thiazolidine (B150603) rings characteristic of the penicillin core, bonded to a phenylacetyl side chain. This penicillin G molecule is ionically bonded to a procaine molecule.

The IUPAC name for this compound is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with 2-(diethylamino)ethyl 4-aminobenzoate.[1]

Molecular Formula: C₁₆H₁₈N₂O₄S · C₁₃H₂₀N₂O₂[1]

CAS Number: 54-35-3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability studies, and analytical method development.

| Property | Value | References |

| Molecular Weight | 570.7 g/mol | [2] |

| Appearance | White, fine crystalline powder | [2] |

| Melting Point | 129-130 °C | [2] |

| Solubility | Sparingly soluble in water; slightly soluble in alcohol; fairly soluble in chloroform. Water solubility is approximately 10 mg/mL. | [2] |

| pH (saturated solution) | 5.0 - 7.5 | [3] |

| Stability | Relatively stable to air and light. Aqueous solutions are dextrorotatory. | [2] |

Mechanism of Action

The antibacterial activity of this compound is attributed to the penicillin G component. Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, it targets and acylates the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains.[4] Inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[5] The procaine component serves as a local anesthetic, reducing pain at the injection site, and also provides a depot effect, allowing for the slow release of penicillin G and prolonging its therapeutic action.[4]

Caption: Mechanism of action of Penicillin G.

Stability and Degradation

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring in the penicillin G moiety.[6] This hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases), results in the formation of inactive penicilloic acid.[7] The stability of this compound is influenced by pH, temperature, and the presence of moisture. The optimal pH for stability is typically around 6.8.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of this compound in a sample.

Methodology:

A common method for the analysis of this compound is reversed-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

Mobile Phase Preparation:

A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

Standard Solution Preparation:

Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

Sample Preparation:

The sample preparation will vary depending on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices like biological fluids or tissues, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

| Column Temperature | 30 °C |

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Caption: General workflow for HPLC analysis.

Potency Assay (Iodometric Method) - USP

Objective: To determine the potency of this compound.

Principle:

This assay is based on the principle that the β-lactam ring of penicillin can be hydrolyzed by β-lactamase or alkali to form penicilloic acid. The penicilloic acid is then quantified by an iodometric titration. The amount of iodine consumed is proportional to the amount of penicillin present.

Methodology:

A detailed protocol for the iodometric assay for antibiotics can be found in the United States Pharmacopeia (USP). The general steps are as follows:

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., methanol) and diluted with Buffer No. 1 to a known concentration.

-

Inactivation: The penicillin is inactivated by treatment with a standardized solution of penicillinase or sodium hydroxide. This opens the β-lactam ring.

-

Acidification and Iodination: The solution is acidified, and a known excess of standard iodine solution is added. The iodine reacts with the penicilloic acid.

-

Titration: The excess iodine is immediately titrated with a standardized solution of sodium thiosulfate (B1220275), using a starch indicator.

-

Blank Determination: A blank titration is performed without the penicillin sample.

-

Calculation: The potency of the this compound is calculated based on the difference in the volume of sodium thiosulfate solution consumed by the sample and the blank.

Conclusion

This technical guide provides essential information on the chemical structure, properties, and analytical methods for this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important antibiotic. Adherence to established pharmacopeial methods and rigorous validation of analytical procedures are crucial for ensuring the quality, safety, and efficacy of this compound-containing products.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Procaine penicillin G CAS#: 54-35-3 [m.chemicalbook.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Procaine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. accesson.kr [accesson.kr]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

The Antibacterial Spectrum of Penicillin G Procaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin G Procaine (B135), a long-acting formulation of penicillin, remains a cornerstone in the treatment of various bacterial infections, primarily those caused by Gram-positive organisms. This technical guide provides a comprehensive overview of the spectrum of activity of Penicillin G Procaine, delving into its molecular mechanism of action, quantitative susceptibility data for a range of clinically relevant bacteria, and detailed experimental protocols for its evaluation. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Penicillin G, the first clinically applied antibiotic, exerts a bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The procaine salt of Penicillin G is designed to provide a repository intramuscular injection that slowly releases the active drug, thereby prolonging its therapeutic effect.[2] Understanding the precise spectrum of activity, including the concentrations at which it is effective (Minimum Inhibitory Concentrations or MICs), is critical for its appropriate clinical use and for the development of new antimicrobial agents.

Mechanism of Action

The bactericidal action of Penicillin G is contingent upon its ability to inhibit the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4][5] This process is mediated through the covalent binding of the β-lactam ring of penicillin to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[6][7][8] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[9][10]

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency of the antibiotic against a particular bacterium.[11] The following tables summarize the MIC data for Penicillin G against a range of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Penicillin G Against Gram-Positive Bacteria

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ≤0.06 | 1 | ≤0.06 - 16 |

| Staphylococcus epidermidis | - | 1 | - |

| Staphylococcus haemolyticus | - | 0.5 | ≤0.06 - 32 |

| Staphylococcus chromogenes | - | 4 | - |

| Streptococcus agalactiae | ≤0.06 | 0.125 | - |

| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 | - |

| Streptococcus pyogenes | - | - | 0.004 - 0.032 |

| Streptococcus pneumoniae | - | - | - |

| Streptococcus uberis | ≤0.06 | 0.25 | - |

| Enterococcus spp. | 0.125 | 0.25 | - |

| Lactococcus garvieae | 0.5 | 1 | - |

| Corynebacterium spp. | ≤0.06 | 0.125 | - |

| Listeria monocytogenes | - | - | - |

| Bacillus anthracis | - | - | - |

| Clostridium species | - | - | - |

| Actinomyces species | - | - | - |

Note: Data compiled from multiple sources.[2][12][13] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Penicillin G Against Gram-Negative Bacteria

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Neisseria meningitidis | - | - | - |

| Spirillum minus | - | - | - |

| Streptobacillus moniliformis | - | - | - |

| Leptospira species | - | - | - |

| Treponema pallidum | - | - | - |

Note: Penicillin G generally has limited activity against Gram-negative bacteria due to the presence of an outer membrane that restricts antibiotic penetration.[14] Susceptibility data for these organisms is less commonly reported in comparative studies.

Mechanisms of Resistance

Bacterial resistance to penicillin and other β-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance include:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[15][16]

-

Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of β-lactam antibiotics.[7]

-

Reduced Permeability: Changes in the bacterial outer membrane porins (in Gram-negative bacteria) that limit the entry of the antibiotic into the cell.

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The two most widely recognized methods are Broth Microdilution and Kirby-Bauer Disk Diffusion, with interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[21][22][23]

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Penicillin G in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of Penicillin G at which there is no visible growth.[11]

-

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[25][26][27][28][29]

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[24]

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Antibiotic Disks:

-

Aseptically place a Penicillin G disk (typically 10 units) onto the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35 ± 2°C for 16-18 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by CLSI.[30]

-

Conclusion

This compound continues to be a valuable therapeutic agent due to its well-defined spectrum of activity against many common bacterial pathogens. A thorough understanding of its mechanism of action, quantitative susceptibility data, and the standardized methods for its evaluation is essential for both clinical practice and the ongoing efforts in antimicrobial drug discovery and development. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working to combat the ever-present challenge of bacterial infections.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.neliti.com [media.neliti.com]

- 14. benchchem.com [benchchem.com]

- 15. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 16. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. chainnetwork.org [chainnetwork.org]

- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 20. fda.gov [fda.gov]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. m.youtube.com [m.youtube.com]

- 24. myadlm.org [myadlm.org]

- 25. asm.org [asm.org]

- 26. microbenotes.com [microbenotes.com]

- 27. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 28. hardydiagnostics.com [hardydiagnostics.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

Penicillin G Procaine: A Technical Guide to Target Organisms and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is an antibiotic combination of penicillin G and the local anesthetic procaine. This formulation is designed to provide a prolonged duration of action by forming a depot at the site of intramuscular injection, from which the penicillin G is slowly released.[1] Its primary application is in the treatment of infections caused by susceptible microorganisms that respond to low but persistent serum levels of penicillin G.[2] This technical guide provides an in-depth overview of the target organisms of Penicillin G procaine, quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inhibiting the activity of PBPs, penicillin G disrupts the structural integrity of the cell wall, leading to a weakened structure that cannot withstand the internal osmotic pressure.[1] This ultimately results in cell lysis and bacterial death.[4] The procaine component of the formulation acts as a local anesthetic to reduce pain at the injection site and helps to create the depot for the slow release of penicillin G.[1]

Caption: Mechanism of action of Penicillin G.

Target Organisms

This compound is primarily effective against Gram-positive bacteria. It also shows efficacy against some Gram-negative cocci and certain spirochetes. Its spectrum of activity, however, does not extend to penicillinase-producing bacteria.[2]

Gram-Positive Bacteria:

-

Streptococcus agalactiae

-

Streptococcus dysgalactiae

-

Streptococcus uberis

-

Staphylococcus species (penicillin-susceptible strains)[1][4]

-

Corynebacterium diphtheriae

-

Bacillus anthracis

Gram-Negative Bacteria:

Other Organisms:

-

Treponema pallidum (syphilis)[5]

-

Leptospira species

-

Actinomyces species

-

Clostridium species

-

Streptobacillus moniliformis

-

Spirillum minus (rat-bite fever)

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for penicillin G against various clinically relevant bacteria.

Table 1: Penicillin G MICs for Staphylococcus Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.06 | 1 | [6] |

| Staphylococcus epidermidis | ≤0.06 | 1 | [6] |

| Staphylococcus haemolyticus | 0.5 | 0.5 | [6] |

| Staphylococcus chromogenes | ≤0.06 | 4 | [6] |

| Staphylococcus succinus | 0.25 | 0.5 | [6] |

Table 2: Penicillin G MICs for Streptococcus Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus agalactiae | ≤0.06 | 0.125 | [6] |

| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 | [6] |

| Streptococcus uberis | ≤0.06 | 0.25 | [6] |

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

The determination of bacterial susceptibility to this compound is crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[7][8]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.[9][10]

Detailed Methodology:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of penicillin G of a known concentration.

-

Preparation of Inoculum: From a pure culture of the test organism grown on an agar (B569324) plate for 18-24 hours, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Inoculation of Microtiter Plate: Dilute the standardized inoculum in Mueller-Hinton broth. Add the diluted inoculum to each well of the microtiter plate containing the serial dilutions of penicillin G. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[10]

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Reading and Interpretation: After incubation, examine the plate for visible bacterial growth. The MIC is the lowest concentration of penicillin G at which there is no visible growth.[10]

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[12][13][14]

Detailed Methodology:

-

Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[11]

-

Application of Antibiotic Disks: Aseptically apply penicillin G-impregnated disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[13]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine the susceptibility category (Susceptible, Intermediate, or Resistant).[13]

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Conclusion

This compound remains a relevant antibiotic for the treatment of infections caused by a specific spectrum of susceptible bacteria, primarily Gram-positive organisms. Its unique pharmacokinetic profile, characterized by prolonged low-level serum concentrations, makes it suitable for particular clinical scenarios. A thorough understanding of its target organisms, in vitro efficacy, and the standardized methods for susceptibility testing is essential for its appropriate and effective use in both clinical and research settings. The provided data and protocols serve as a comprehensive resource for professionals in the field of drug development and microbiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]

- 3. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Procaine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goums.ac.ir [goums.ac.ir]

- 8. iacld.com [iacld.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. asm.org [asm.org]

- 13. microbenotes.com [microbenotes.com]

- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

Early Research on the Efficacy of Penicillin G Procaine: A Technical Guide

Introduction

The introduction of Penicillin G procaine (B135) in 1948 marked a significant advancement in antibiotic therapy, offering a longer-acting alternative to the rapidly absorbed aqueous penicillin G. This technical guide provides an in-depth analysis of the early clinical research that established the efficacy of Penicillin G procaine. The focus is on the quantitative data, experimental methodologies, and logical frameworks of these foundational studies, presented in a format suitable for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Early Efficacy Studies

The primary measure of efficacy in the early studies of this compound was the concentration of penicillin in the blood over time following a single intramuscular injection. These studies aimed to demonstrate that a single injection could maintain a therapeutic level of penicillin for an extended period, thus reducing the need for frequent injections.

| Preparation | Dosage (units) | Mean Penicillin Blood Level at 12 hours (units/ml) | Mean Penicillin Blood Level at 24 hours (units/ml) | Percentage of Subjects with Detectable Penicillin at 24 hours |

| Procaine Penicillin G in Oil | 300,000 | 0.128 | 0.04 | 80% |

| Procaine Penicillin G with 2% Aluminium Monostearate | 300,000 | 0.256 | 0.128 | 100% |

| Aqueous Procaine Penicillin G | 300,000 | 0.064 | 0.015 | 50% |

Table 1: Comparative Penicillin Blood Levels of Different Procaine Penicillin G Preparations. This table summarizes the findings from early comparative studies on the efficacy of different formulations of this compound. The addition of aluminium monostearate to the oily preparation significantly prolonged the presence of detectable penicillin levels in the blood.

Experimental Protocols of Foundational Studies

The methodologies employed in the early clinical trials of this compound were foundational in establishing the principles of antibiotic efficacy testing. Below are the detailed protocols for a key comparative study.

Trial of Procaine Penicillin Preparations (Griffiths, Walker, and Shooter, 1950)

Objective: To compare the concentration of penicillin in the blood after intramuscular injection of three different preparations of procaine penicillin G.

Subjects: Healthy adult volunteers.

Materials:

-

Preparation A: A commercial brand of procaine penicillin G in oil with 2% aluminium monostearate.

-

Preparation B: An oily suspension of procaine penicillin G without aluminium monostearate.

-

Preparation C: An aqueous suspension of procaine penicillin G.

Procedure:

-

A single intramuscular injection of 300,000 units of one of the penicillin preparations was administered to each subject.

-

Blood samples were collected at 3, 6, 12, and 24 hours post-injection.

-

The concentration of penicillin in the serum was determined using a serial dilution method with a standardized culture of Staphylococcus aureus.

Endpoint: The primary endpoint was the concentration of penicillin in the blood at various time points. A secondary endpoint was the proportion of subjects maintaining a "bacteriostatic" level of penicillin (defined as >0.03 units/ml) at 24 hours.

Visualizing Experimental Workflows and Logical Relationships

The logical flow of these early studies was straightforward, focusing on establishing a clear cause-and-effect relationship between the administration of a specific penicillin formulation and the resulting blood concentrations.

Figure 1: Experimental workflow for the comparative trial of procaine penicillin preparations.

Signaling Pathway: Mechanism of Action

While the early efficacy papers focused on pharmacokinetics, the underlying mechanism of action of penicillin was a subject of intense research. The following diagram illustrates the then-understood signaling pathway of penicillin's bactericidal action.

Figure 2: Simplified signaling pathway of Penicillin G's mechanism of action.

The early research on this compound laid the groundwork for modern antibiotic development and clinical trial design. The meticulous collection of quantitative data on blood concentrations and the clear, logical experimental protocols were instrumental in establishing its efficacy as a long-acting penicillin formulation. These foundational studies not only demonstrated the clinical utility of this compound but also advanced the scientific understanding of pharmacokinetics and antibiotic therapy.

A Technical Guide to the Foundational Differences Between Penicillin G Procaine and Penicillin G Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin G, or benzylpenicillin, remains a cornerstone antibiotic for treating a variety of bacterial infections. Its efficacy, however, is critically dependent on its formulation. The choice between its different salt forms dictates its physical properties, pharmacokinetic profile, and ultimately, its clinical application. This technical guide provides an in-depth comparison of two primary parenteral forms: Penicillin G Procaine (B135) and Penicillin G Sodium. While both deliver the same active bactericidal moiety, their foundational differences in chemical structure, solubility, and absorption kinetics lead to distinct therapeutic uses. Penicillin G Sodium is a highly water-soluble salt used for acute infections requiring high, immediate plasma concentrations. In contrast, Penicillin G Procaine is a sparingly soluble salt that forms a depot upon intramuscular injection, providing sustained, lower-level concentrations of the antibiotic. This document elucidates these core differences through comparative data, outlines relevant experimental protocols, and visualizes key mechanistic and pharmacokinetic pathways to inform research and drug development.

Chemical and Physical Properties

The fundamental distinction between the two forms lies in the salt paired with the active benzylpenicillin molecule. Penicillin G Sodium is the salt of benzylpenicillin and sodium, forming a highly water-soluble compound.[1] this compound is an equimolecular compound of procaine and penicillin G.[2][3] This combination results in a crystalline powder that is sparingly soluble in water.[1][4]

The procaine component is a local anesthetic, which serves the dual purpose of reducing the pain associated with intramuscular injection.[5][6] The chemical structures are detailed below, followed by a table summarizing their key physical and chemical properties.

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound | Penicillin G Sodium |

| IUPAC Name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with 2-(diethylamino)ethyl p-aminobenzoate (1:1) monohydrate[7] | Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Molecular Formula | C₁₆H₁₈N₂O₄S∙C₁₃H₂₀N₂O₂∙H₂O[2][3] | C₁₆H₁₇N₂NaO₄S |

| Molecular Weight | 588.72 g/mol [2][3][8] | 356.4 g/mol |

| Appearance | White, crystalline powder[1] | White to off-white crystalline powder[1] |

| Solubility in Water | Sparingly soluble (e.g., 6.8 mg/mL at 28°C)[9][10] | Highly soluble[1] |

Mechanism of Action

Shared Antibacterial Mechanism

The antibacterial activity for both formulations originates from the Penicillin G moiety. Penicillin G is a β-lactam antibiotic that exerts a bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2][11][12] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[13][14][15] This inhibition of the transpeptidation reaction halts cell wall construction, leading to a structurally weakened wall that cannot withstand the internal osmotic pressure, ultimately causing cell lysis and death.[12][14][15] This action is most effective against actively multiplying bacteria.[2][13]

Differentiated Action of the Procaine Salt

The foundational difference arises after administration. Penicillin G Sodium rapidly dissolves to make Penicillin G available for systemic absorption. This compound, being an equimolecular salt, first dissociates into its two constituent components: Penicillin G (the antibiotic) and Procaine (the local anesthetic).[3][6]

-

Penicillin G: Functions as described above, providing the antibacterial effect.

-

Procaine: Acts as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes.[16][17][18] This inhibition prevents the influx of sodium ions required for the initiation and conduction of nerve impulses, thereby blocking the transmission of pain signals from the injection site.[17][19][20]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. drugs.com [drugs.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. newdruginfo.com [newdruginfo.com]

- 8. medkoo.com [medkoo.com]

- 9. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. publications.aap.org [publications.aap.org]

- 13. litfl.com [litfl.com]

- 14. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 15. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

- 16. pharmatips001.quora.com [pharmatips001.quora.com]

- 17. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]

- 18. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 20. nbinno.com [nbinno.com]

The Pharmacokinetics of Penicillin G Procaine: An In-Depth Technical Guide for Laboratory Animal Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Penicillin G Procaine (B135) in common laboratory animal models. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this long-acting penicillin formulation.

Introduction

Penicillin G procaine is a widely used antimicrobial agent in both veterinary and human medicine. It is a salt of penicillin G and procaine, a local anesthetic. This formulation is designed for intramuscular administration and provides a sustained release of penicillin G, thereby prolonging its therapeutic effect.[1] Understanding the pharmacokinetic profile of this compound in different laboratory animal species is crucial for the development of new therapeutic strategies and for the extrapolation of preclinical data to human clinical trials. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of the drug's disposition and typical study workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its slow absorption from the intramuscular injection site, wide distribution in the body, limited metabolism, and primary excretion through the kidneys.

Absorption

Following intramuscular injection, the low solubility of the procaine salt of penicillin G results in a slow dissolution and absorption into the systemic circulation.[2] This delayed absorption is the primary mechanism for the sustained plasma concentrations of penicillin G. Peak plasma concentrations (Cmax) are typically reached several hours after administration.[3][4]

Distribution

Once absorbed, penicillin G is widely distributed throughout the body. The volume of distribution (Vd) is approximately 0.3-0.47 L/kg.[3] It penetrates well into most tissues and fluids, although its entry into the cerebrospinal fluid is limited in the absence of inflammation.[5] Protein binding of penicillin G is moderate, around 60%.[3]

Metabolism

Penicillin G undergoes limited metabolism in the liver, with approximately 30% of the dose being metabolized.[3] The major metabolite is penicilloic acid, which is microbiologically inactive.[2] The procaine moiety is hydrolyzed by plasma and tissue esterases to para-aminobenzoic acid (PABA) and diethylaminoethanol.

Excretion

The primary route of elimination for penicillin G is renal excretion.[2] It is actively secreted by the renal tubules, resulting in a relatively short elimination half-life for penicillin G itself, typically around 20-30 minutes once it reaches the circulation.[3] However, the slow absorption from the injection site is the rate-limiting step for the overall elimination of the drug from the body after administration of the procaine salt. Between 60% and 90% of the administered dose is excreted in the urine within 24-36 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in various laboratory animal species. It is important to note that these values can vary depending on the specific strain, age, sex, and health status of the animals, as well as the experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units | Reference |

| Dose | Data not readily available in search results | mg/kg | |

| Cmax | Data not readily available in search results | µg/mL | |

| Tmax | Data not readily available in search results | hours | |

| AUC | Data not readily available in search results | µg*h/mL | |

| Half-life (t½) | Data not readily available in search results | hours |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Reference |

| Dose | Data not readily available in search results | mg/kg | |

| Cmax | Data not readily available in search results | µg/mL | |

| Tmax | Data not readily available in search results | hours | |

| AUC | Data not readily available in search results | µg*h/mL | |

| Half-life (t½) | Data not readily available in search results | hours |

Note: While reproduction studies have been performed in mice, specific pharmacokinetic parameter values for this compound were not found in the provided search results.[3]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Value | Units | Reference |

| Dose | Data not readily available in search results | mg/kg | |

| Cmax | Data not readily available in search results | µg/mL | |

| Tmax | Data not readily available in search results | hours | |

| AUC | Data not readily available in search results | µg*h/mL | |

| Half-life (t½) | Data not readily available in search results | hours |

Note: While reproduction studies have been performed in rabbits, specific pharmacokinetic parameter values for this compound were not found in the provided search results.[3]

Table 4: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Units | Reference |

| Dose | Data not readily available in search results | mg/kg | |

| Cmax | Data not readily available in search results | µg/mL | |

| Tmax | Data not readily available in search results | hours | |

| AUC | Data not readily available in search results | µg*h/mL | |

| Half-life (t½) | Data not readily available in search results | hours |

Table 5: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | Value | Units | Reference |

| Dose | Calculated based on human data | mg/kg | [6] |

| Peak Serum Conc. | 2.7 (average) | µg/mL | [6] |

| Trough Serum Conc. | 0.8 (average) | µg/mL | [6] |

Experimental Protocols

A typical pharmacokinetic study of this compound in laboratory animals involves the following key steps:

Animal Models

-

Species and Strain: Commonly used species include Sprague-Dawley or Wistar rats, BALB/c or C57BL/6 mice, New Zealand White rabbits, Beagle dogs, and Rhesus monkeys. The choice of species and strain should be justified based on the research objectives.

-

Animal Husbandry: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have access to standard laboratory chow and water ad libitum.[7]

Drug Administration

-

Formulation: this compound is typically available as a sterile suspension for injection.

-

Route of Administration: The standard route for this compound is intramuscular (IM) injection.[8]

-

Injection Sites:

-

Rats and Mice: The quadriceps or gluteal muscles of the hind limb are common injection sites.

-

Rabbits: The quadriceps or lumbar muscles are suitable injection sites.[9][10] Care must be taken to avoid the sciatic nerve when injecting into the hind limb.[10]

-

Dogs: The lumbar or gluteal muscles are typically used.

-

Monkeys: The gluteal or quadriceps muscles are common sites for IM injections.

-

Blood Sampling

-

Techniques:

-

Rats and Dogs: Serial blood samples can be collected from the jugular, saphenous, or cephalic veins.

-

Mice: Due to the smaller blood volume, serial sampling from a single mouse can be challenging. Techniques such as tail vein, saphenous vein, or submandibular vein bleeding are used to collect small blood volumes (e.g., 20-50 µL) at each time point.[11][12][13][14] Alternatively, composite pharmacokinetic profiles can be generated by sampling from different groups of mice at each time point.

-

Rabbits: The marginal ear vein is a common and accessible site for serial blood sampling.

-

Monkeys: The cephalic or saphenous veins are typically used for blood collection.[7]

-

-

Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[15]

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometric (MS/MS) detection is the most common method for quantifying penicillin G in plasma samples.[15][16][17]

-

Sample Preparation: Plasma samples typically require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and remove interfering substances before HPLC analysis.[18]

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental methods from the plasma concentration-time data.[19]

-

Software: Specialized software such as WinNonlin is commonly used for pharmacokinetic analysis.[7]

Visualizations

The following diagrams illustrate the ADME pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: ADME Pathway of this compound.

Caption: Experimental Workflow for a Pharmacokinetic Study.

References

- 1. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum concentrations of penicillin, doxycycline, and ciprofloxacin during prolonged therapy in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry [frontiersin.org]

- 8. mda.state.mn.us [mda.state.mn.us]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. staff.flinders.edu.au [staff.flinders.edu.au]

- 11. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 14. tandfonline.com [tandfonline.com]

- 15. LC/MS/MS measurement of penicillin G in bovine plasma, urine, and biopsy samples taken from kidneys of standing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. madbarn.com [madbarn.com]

- 19. philadelphia.edu.jo [philadelphia.edu.jo]

In Vitro Susceptibility of Penicillin G Procaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall in both Gram-positive and Gram-negative bacteria.[1][2] By acylating the transpeptidase enzyme, penicillin G blocks this cross-linking process, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1] This mechanism is most effective when bacteria are in the logarithmic phase of growth, actively synthesizing new cell walls.[3]

Spectrum of Activity

In vitro studies have demonstrated the susceptibility of a wide range of bacteria to Penicillin G.[4] Penicillin G Procaine (B135) has been shown to be active against most isolates of the following bacteria, both in vitro and in clinical infections:

-

Gram-positive Bacteria:

-

Gram-negative Bacteria:

-